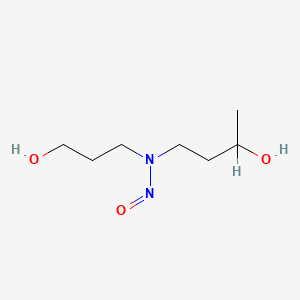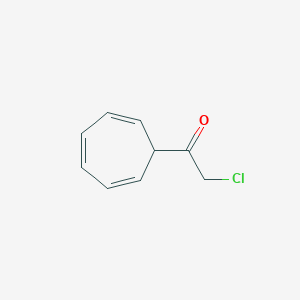
2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one, also known as 2-Chlorotropone, is an organic compound with the molecular formula C9H7ClO. It is a derivative of tropone, a non-benzenoid aromatic compound. This compound is of interest due to its unique structure, which includes a seven-membered ring with conjugated double bonds and a chlorine atom attached to an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one can be achieved through various methods. One common approach involves the chlorination of tropone. Tropone itself can be synthesized by the selenium dioxide oxidation of cycloheptatriene . The chlorination reaction typically uses reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where tropone is reacted with chlorinating agents in the presence of catalysts to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Electrophilic and Nucleophilic Additions: The conjugated double bonds in the cycloheptatrienone ring can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted tropone derivatives.
- Oxidation can lead to the formation of carboxylic acids or ketones.
- Reduction typically produces alcohols or alkanes.
Scientific Research Applications
2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The conjugated double bonds in the cycloheptatrienone ring can also participate in electron transfer reactions, affecting redox-sensitive pathways .
Comparison with Similar Compounds
Tropone (Cyclohepta-2,4,6-trien-1-one): The parent compound, lacking the chlorine and ethanone groups.
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): A derivative with a hydroxyl group, known for its biological activity.
2-Chlorocycloheptatrienone: A simpler chlorinated derivative without the ethanone group.
Uniqueness: 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one is unique due to its combination of a reactive chlorine atom and a conjugated cycloheptatrienone ring, making it versatile in both synthetic and biological applications. Its structure allows for diverse chemical modifications and interactions with various molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
98405-71-1 |
|---|---|
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloro-1-cyclohepta-2,4,6-trien-1-ylethanone |
InChI |
InChI=1S/C9H9ClO/c10-7-9(11)8-5-3-1-2-4-6-8/h1-6,8H,7H2 |
InChI Key |
KTZKQWOHWVWWLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)

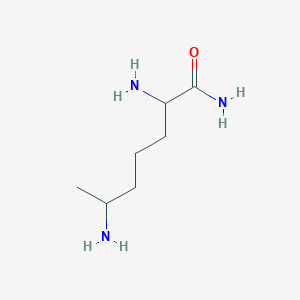
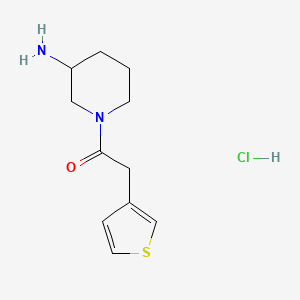
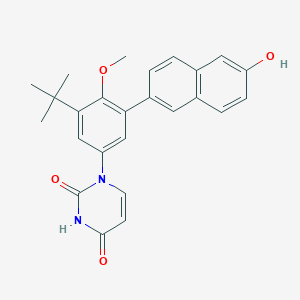
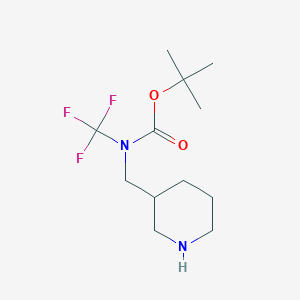

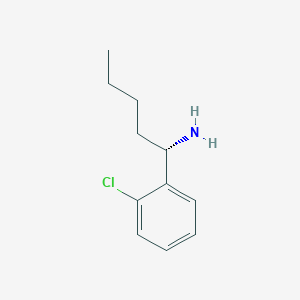
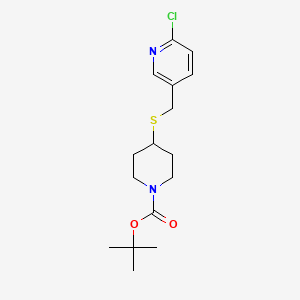
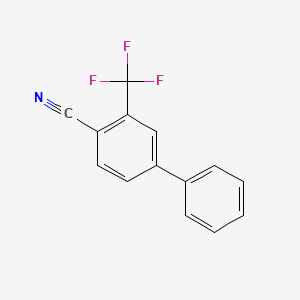
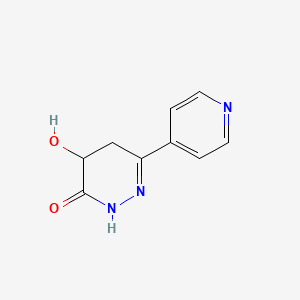

![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
